2-Bromo-6-chlorothieno[2,3-B]pyridine
Overview
Description
“2-Bromo-6-chlorothieno[2,3-B]pyridine” is an organic compound with the molecular formula C7H3BrClNS . It is widely used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of “2-Bromo-6-chlorothieno[2,3-B]pyridine” involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . It’s also used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .Molecular Structure Analysis
The molecular structure of “2-Bromo-6-chlorothieno[2,3-B]pyridine” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis
“2-Bromo-6-chlorothieno[2,3-B]pyridine” is a building block in the formation of C−N bond by various cross-coupling reactions . It’s also a reactant in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .Physical And Chemical Properties Analysis
“2-Bromo-6-chlorothieno[2,3-B]pyridine” is a solid compound with a molecular weight of 248.53 . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformations
Halogenation and Transformation Products : Thieno[2,3-b]pyridine derivatives, including 2-Bromo-6-chlorothieno[2,3-B]pyridine, can be synthesized through direct halogenation methods. These derivatives undergo various transformations, providing a range of compounds with potential applications in different fields of chemistry (Klemm et al., 1974).
Synthesis of Amino Derivatives : The compound has been used as a precursor in the synthesis of amino derivatives, such as 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine, via copper-promoted aminodechlorination (Klemm & Bajer, 1979).
Formylation and Synthesis of Chlorothieno[2,3-b]pyridine Derivatives : Research shows the synthesis of formylated chlorothieno[2,3-b]pyridine derivatives using N-protected aminothiophenes and Vilsmeier–Haack reagent, demonstrating the compound's role in creating valuable chemical entities (Abdelwahab, Hanna, & Kirsch, 2017).
Improved Synthesis for Pharmaceutical Research : An improved and scalable method for synthesizing 6-bromo-4-chlorothieno[2,3-d]pyrimidine, a related compound, has been developed for potential use in pharmaceutical research (Bugge et al., 2014).
Regioselective Bromination : The first regioselective bromination of thieno[2,3-b]pyridine, producing 4-bromothieno[2,3-b]pyridine, has been achieved. This development highlights the potential of such compounds as building blocks in drug discovery (Lucas et al., 2015).
Applications in Material Sciences and Corrosion Inhibition
Fluorescence Behavior of Derivatives : Studies on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, synthesized from 2-bromo-4-chlorothieno[3,2-c]pyridine, show the potential of these compounds in material sciences, particularly in the development of novel fluorescent materials (Toche & Chavan, 2013).
Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, structurally related to 2-Bromo-6-chlorothieno[2,3-B]pyridine, have shown significant effectiveness as corrosion inhibitors, suggesting potential applications in industrial corrosion protection (Saady et al., 2021).
Safety And Hazards
“2-Bromo-6-chlorothieno[2,3-B]pyridine” is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
properties
IUPAC Name |
2-bromo-6-chlorothieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-6(9)10-7(4)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVWVCBUASMPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471067 | |
Record name | 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorothieno[2,3-B]pyridine | |
CAS RN |
68236-35-1 | |
Record name | 2-BROMO-6-CHLOROTHIENO[2,3-B]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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